An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-nitrophenyl Methyl Sulfone
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-nitrophenyl Methyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-nitrophenyl methyl sulfone is a versatile organic compound that has garnered significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique molecular architecture, featuring a chlorinated and nitrated phenyl ring attached to a methyl sulfone group, imparts a range of chemical properties that make it a valuable intermediate in the development of novel therapeutic agents and other bioactive molecules.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-3-nitrophenyl methyl sulfone, offering insights into its characterization, handling, and potential applications.
Chemical Identity and Molecular Structure
The foundational step in understanding the behavior of any chemical entity is to establish its identity and molecular structure. 4-Chloro-3-nitrophenyl methyl sulfone is systematically named 1-chloro-4-(methylsulfonyl)-2-nitrobenzene.[3]
Below is a table summarizing the key identifiers for this compound:
| Identifier | Value |
| CAS Number | 97-07-4[4] |
| Molecular Formula | C₇H₆ClNO₄S[3] |
| Molecular Weight | 235.64 g/mol [3] |
| IUPAC Name | 1-chloro-4-(methylsulfonyl)-2-nitrobenzene |
| Synonyms | 3-Nitro-4-chlorophenyl methyl sulfone, 4-(Methylsulfonyl)-2-nitrochlorobenzene[5] |
The structural arrangement of its constituent atoms is depicted in the following diagram:
Caption: Workflow for Melting Point Determination.
Boiling Point
The predicted boiling point of 4-Chloro-3-nitrophenyl methyl sulfone is approximately 414.2 °C at 760 mmHg. It is important to note that this is a predicted value and experimental determination may be challenging due to the potential for decomposition at such high temperatures.
Density
The density of 4-Chloro-3-nitrophenyl methyl sulfone is reported to be around 1.5 g/cm³.
Solubility
Solubility is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. [6]4-Chloro-3-nitrophenyl methyl sulfone is slightly soluble in dimethyl sulfoxide (DMSO) and methanol. [5]A detailed solubility profile in various pharmaceutically relevant solvents is essential for formulation development.
Experimental Protocol: Kinetic Solubility Assessment
Kinetic solubility provides an early indication of a compound's dissolution behavior. [6]
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Stock Solution Preparation: A concentrated stock solution of 4-Chloro-3-nitrophenyl methyl sulfone is prepared in DMSO (e.g., 10 mM).
-
Serial Dilution: The stock solution is serially diluted in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microtiter plate.
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Incubation: The plate is incubated at room temperature for a set period (e.g., 2 hours) to allow for precipitation.
-
Analysis: The concentration of the compound remaining in solution is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection. The kinetic solubility is the concentration at which precipitation is observed.
Caption: Workflow for Kinetic Solubility Assessment.
Spectroscopic Properties
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic protons will exhibit a complex splitting pattern due to their coupling with each other. The methyl protons of the sulfone group will appear as a singlet, typically in the downfield region due to the electron-withdrawing nature of the sulfonyl group.
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¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the chloro, nitro, and methylsulfonyl substituents. The carbon of the methyl group will also be observable.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Chloro-3-nitrophenyl methyl sulfone is expected to show characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
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Asymmetric and Symmetric SO₂ Stretching: Strong bands characteristic of the sulfone group.
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Asymmetric and Symmetric NO₂ Stretching: Strong bands indicative of the nitro group.
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C-Cl Stretching: A band in the fingerprint region.
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Aromatic C-H and C=C Stretching: Bands typical for a substituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments. The mass spectrum of 4-Chloro-3-nitrophenyl methyl sulfone should show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom, with M⁺ and M+2 peaks in an approximate 3:1 ratio. [7]Fragmentation patterns would likely involve cleavage of the C-S and S-C bonds.
Synthesis and Reactivity
4-Chloro-3-nitrophenyl methyl sulfone is a synthetic intermediate. While a specific, detailed synthesis protocol is not widely published, a plausible route involves the nitration of a suitable precursor followed by oxidation or substitution reactions. For instance, it can be conceptualized as being derived from 4-chloro-3-nitrobenzenesulfonyl chloride. The presence of the electron-withdrawing nitro and sulfonyl groups, along with the chloro substituent, makes the aromatic ring susceptible to nucleophilic aromatic substitution reactions, a key transformation in the synthesis of more complex molecules. [1]
Safety and Handling
4-Chloro-3-nitrophenyl methyl sulfone is classified as harmful if swallowed or in contact with skin, and it causes skin and serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Applications in Research and Development
The structural motifs present in 4-Chloro-3-nitrophenyl methyl sulfone are of significant interest in drug discovery. Sulfone-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. [8]The nitroaromatic moiety can also be a key pharmacophore or a precursor to an amino group, which can then be further functionalized. This compound serves as a valuable building block for creating libraries of novel compounds for biological screening in pharmaceutical and agrochemical research. [1][9]
Conclusion
4-Chloro-3-nitrophenyl methyl sulfone is a chemical compound with a well-defined set of physicochemical properties that make it a valuable tool for researchers in organic synthesis and medicinal chemistry. A thorough understanding of its identity, physical characteristics, spectroscopic signature, and reactivity is essential for its effective and safe utilization in the laboratory. This guide provides a foundational understanding of these properties, empowering scientists to leverage this compound in the pursuit of new discoveries.
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